molecular formula C12H16ClNO2S B13253011 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine

Cat. No.: B13253011
M. Wt: 273.78 g/mol
InChI Key: UIQYDXOTEIPOGW-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H16ClNO2S. It is known for its unique structure, which includes a cyclohexane ring substituted with an amine group and a 4-chlorobenzenesulfonyl group. This compound is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then subjected to reductive amination using ammonia or an amine source to yield the final compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
  • 4-(4-Chlorophenylsulfonyl)cyclohexan-1-amine

Uniqueness

4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclohexane ring with a sulfonyl and amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonylcyclohexan-1-amine

InChI

InChI=1S/C12H16ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-2,5-6,10,12H,3-4,7-8,14H2

InChI Key

UIQYDXOTEIPOGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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